
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of three fluorine atoms at the 5th, 6th, and 7th positions of the isoquinoline ring, which significantly influences its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring of TF-THIQ facilitates nucleophilic aromatic substitution (SNAr). For example:
-
Bromination : Treatment with bromine in acetic acid yields 2-bromo-THIQ derivatives (e.g., 28 , 29 ), retaining the trifluoromethyl groups .
-
Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald–Hartwig) enable functionalization at the C-6/C-7 positions using aryl halides or amines .
Catalytic Hydrogenation and Cyclization
TF-THIQ undergoes catalytic hydrogenation (H₂, Pd/C) to reduce unsaturated bonds or remove protective groups (e.g., benzyl). For instance:
-
Debenzylation : Hydrogenation of 2-benzyl-THIQ derivatives removes benzyl groups, yielding free amines (>80% yield) .
-
Cyclization : Pictet–Spengler reactions with ketones or aldehydes (e.g., acetophenone) under phosphate catalysis generate polycyclic THIQ derivatives .
Acid/Base-Mediated Transformations
Hydrolysis :
-
TF-THIQ derivatives with ester groups (e.g., 6-carboxylic acid ethyl ester ) undergo hydrolysis (6N HCl, EtOH, reflux) to yield free carboxylic acids (85–90% yield) .
Salt Formation :
-
Reaction with HCl or TFA produces hydrochloride salts , enhancing solubility for pharmacological studies .
Reaction Mechanisms and Stereochemical Outcomes
Steric and Electronic Effects :
-
The trifluoromethyl groups hinder electrophilic substitution at ortho/para positions, directing reactivity to meta positions .
-
Diastereoselectivity in CCR is influenced by steric factors, favoring trans-lactam products (dr > 4:1) .
Mechanistic Pathways :
-
CCR Mechanism :
Data Tables
Research Insights
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
TFTHIQ derivatives have been identified as potential non-peptide antagonists of human orexin receptors. These compounds are being studied for their effectiveness in treating sleep disorders and eating disorders. The orexin system plays a critical role in regulating arousal, wakefulness, and appetite. Research indicates that TFTHIQ can be used to develop pharmaceutical compositions aimed at managing conditions such as insomnia and narcolepsy .
Neurodegenerative Disorders
The compound shows promise in the treatment of various neurodegenerative disorders, including Parkinson's disease and Huntington's disease. TFTHIQ derivatives have been reported to exhibit neuroprotective effects and may help mitigate symptoms associated with these conditions by modulating neurotransmitter systems .
Cancer Therapy
Recent studies highlight the potential of TFTHIQ in cancer therapy. For instance, it has been explored as a novel antagonist targeting the androgen receptor (AR) in castration-resistant prostate cancer (CRPC). A derivative demonstrated significant potency against AR-mediated transcription and reduced tumor growth in animal models . This suggests that TFTHIQ could be a valuable component in developing new cancer therapeutics.
Biological Activities
TFTHIQ exhibits a range of biological activities due to its structural characteristics:
- Inhibition of Phenylethanolamine N-methyltransferase (PNMT) : Studies have shown that certain TFTHIQ derivatives significantly inhibit PNMT, an enzyme involved in catecholamine biosynthesis. This inhibition is critical for modulating stress responses and could have implications for anxiety disorders .
- Selective Antagonism : The trifluoromethyl group in TFTHIQ enhances its binding affinity for specific receptors while reducing off-target effects, making it an attractive candidate for drug development aimed at precision medicine .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with distinct pharmacological properties.
5,6,7-Trichloro-1,2,3,4-tetrahydroisoquinoline: A chlorinated analog with different reactivity and applications.
Uniqueness: 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of fluorine atoms, which impart increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its non-fluorinated or differently substituted analogs .
Biologische Aktivität
Overview
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline (TF-THIQ) is a fluorinated derivative of tetrahydroisoquinoline (THIQ), a class known for its diverse biological activities. The introduction of three fluorine atoms at the 5th, 6th, and 7th positions significantly alters its chemical properties and enhances its biological efficacy. This article explores the biological activity of TF-THIQ through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: CHFN
- CAS Number: 1343194-21-7
Synthesis Methods:
TF-THIQ is synthesized through the fluorination of THIQ derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are typically conducted in organic solvents like dichloromethane under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Research indicates that TF-THIQ exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways .
Neuroprotective Effects
TF-THIQ has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neuroprotective agents such as dopamine. This effect has been linked to potential therapeutic applications in conditions like Parkinson's disease .
Anticancer Properties
Several studies have explored the anticancer potential of TF-THIQ. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, TF-THIQ exhibited IC values in the low micromolar range against various cancer cell lines, indicating its potency as an anticancer agent .
The biological activity of TF-THIQ can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The presence of fluorine atoms enhances binding affinity to target enzymes involved in neurotransmitter metabolism and cancer cell proliferation.
- Receptor Modulation: TF-THIQ may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cell survival and growth.
- Oxidative Stress Reduction: By modulating oxidative stress pathways, TF-THIQ may protect cells from damage associated with various diseases .
Study on Neuroprotection
A study published in 2023 evaluated the neuroprotective effects of TF-THIQ in a mouse model of Parkinson's disease. The results indicated that treatment with TF-THIQ led to a significant reduction in neuroinflammation and preservation of dopaminergic neurons compared to control groups .
Anticancer Activity Assessment
In a clinical trial assessing TF-THIQ's anticancer properties, patients with advanced solid tumors were administered varying doses. The results showed a dose-dependent response with notable tumor shrinkage observed in several cases, alongside manageable side effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | IC Value |
---|---|---|---|
This compound | Fluorinated THIQ | Antimicrobial, Neuroprotective | Low micromolar range |
1,2,3,4-Tetrahydroisoquinoline | Non-fluorinated THIQ | Moderate antimicrobial | Higher than TF-THIQ |
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxylated THIQ | Antioxidant | Variable |
5-Chloro-1,2,3,4-tetrahydroisoquinoline | Chlorinated THIQ | Anticancer | Moderate |
Eigenschaften
IUPAC Name |
5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGXIRCRZNHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.